molecular formula C14H17NOS2 B3826890 [(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate

[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate

Cat. No.: B3826890
M. Wt: 279.4 g/mol
InChI Key: ZPTULWADMXKCHO-ZHACJKMWSA-N
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Description

[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate is an organosulfur compound with a complex structure that includes both a phenyl group and a carbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate typically involves the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The general reaction can be represented as follows: [ \text{CS}_2 + \text{HN(C}_2\text{H}_5)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{H}_2\text{O} ] This reaction produces sodium diethylcarbamodithioate, which can then be further reacted with (E)-3-oxo-3-phenylprop-1-enyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the compound into thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and amines are commonly employed.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. It can also chelate metal ions, disrupting metal-dependent biological processes. The pathways involved include the inhibition of nitric oxide synthase and the modulation of oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

  • Sodium diethyldithiocarbamate trihydrate
  • Tetraethylthiuram disulfide

Uniqueness

[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate is unique due to its specific structural features, such as the presence of both a phenyl group and a carbamodithioate moiety. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS2/c1-3-15(4-2)14(17)18-11-10-13(16)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTULWADMXKCHO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC=CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=S)S/C=C/C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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